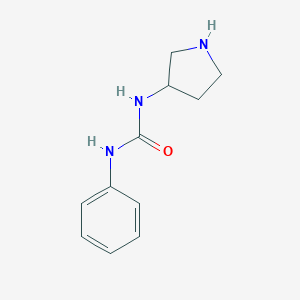

1-Phenyl-3-(3-pyrrolidinyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941968 | |

| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19996-87-3 | |

| Record name | Urea, 1-phenyl-3-(3-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019996873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iv. Molecular Mechanisms of Action and Target Modulation

General Principles of Receptor Binding and Ligand-Target Interactions

Receptor-ligand interactions are the foundation of cellular communication and are governed by several key principles. genextgenomics.com These interactions are highly specific, often compared to a "lock and key" mechanism, where a ligand (the "key") binds to a specific receptor (the "lock"). genextgenomics.comfiveable.me This specificity ensures that signaling molecules elicit precise physiological responses. nih.gov

The strength of this binding is known as affinity, a critical factor that determines the therapeutic or physiological effect. genextgenomics.com Most of these interactions are reversible, allowing for dynamic regulation of cellular activity. genextgenomics.com The binding of a ligand to a receptor induces a conformational change in the receptor protein, which in turn initiates a cascade of intracellular events or signals. khanacademy.org This process is saturable, meaning there is a finite number of receptors on a cell surface; once all are occupied, increasing the ligand concentration will not produce a greater effect. nih.gov The interaction can lead to various outcomes: agonists activate receptors, while antagonists block them. fiveable.me

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net This inhibition can be reversible or irreversible. The 1,3-disubstituted urea (B33335) moiety, central to 1-Phenyl-3-(3-pyrrolidinyl)urea, is a well-known pharmacophore for inhibiting certain classes of enzymes, particularly hydrolases. nih.govnih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes biologically active lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). mdpi.comnih.gov By inhibiting sEH, the levels of beneficial EETs are maintained, which can produce anti-inflammatory and analgesic effects. nih.govmdpi.com

Urea-based derivatives are potent inhibitors of sEH. nih.govnih.gov The mechanism involves the urea group acting as a mimic of the transition state that occurs during the enzyme-catalyzed opening of the epoxide ring. nih.gov The urea moiety forms strong hydrogen bonds with key amino acid residues, such as Asp333 and Tyr381, within the catalytic site of the sEH enzyme, leading to competitive inhibition. nih.govacs.org Numerous studies have developed potent sEH inhibitors based on urea and sulfonyl urea scaffolds, demonstrating low nanomolar efficacy. mdpi.comacs.orgacs.org

| Compound Scaffold | Example Compound | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonyl Urea | Compound 4f | Potent inhibition of human and mouse sEH | mdpi.comnih.gov |

| Benzoxazolone-5-urea | Compound 33 | 0.39 nM | acs.org |

| Dibenzylurea | Compound 3 (from Maca) | 222 nM (human sEH) | nih.gov |

| Cyclohexylurea | AUDA (control) | Potent (used as positive control) | mdpi.com |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth and proliferation, and its dysregulation is frequently implicated in cancer. nih.govnih.gov The PI3Kα isoform, in particular, is a major target for anticancer drug development. nih.govrsc.org

While direct inhibition of PI3Kα by this compound is not extensively documented in the provided sources, related structures containing N-phenyl-carboxamide or urea moieties have been investigated as PI3K inhibitors. researchgate.netresearchgate.net The primary modality for these inhibitors is to act as ATP-competitive agents. rsc.org They occupy the ATP-binding pocket within the kinase domain of the p110α catalytic subunit of PI3Kα. researchgate.net By binding to this site, they prevent the phosphorylation of downstream signaling molecules, thereby halting the pro-growth and pro-survival signals. nih.gov Docking studies of related compounds have shown interactions with key residues in the PI3Kα active site, such as V851. researchgate.net Newer strategies are also being explored, including the development of allosteric inhibitors or compounds that block the interaction of PI3Kα with other proteins like RAS, which may offer improved selectivity and reduced toxicity. rsc.orgbiorxiv.org

Phosphodiesterase 4 (PDE4) Inhibition Pathways

Derivatives based on a phenyl scaffold have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and is a key regulator of inflammatory processes. nih.gov While research on this compound itself is limited in this context, studies on structurally related 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives provide insight into potential inhibitory pathways. ebi.ac.uk

These compounds have shown considerable inhibitory activity against the PDE4B subtype. ebi.ac.uk Molecular docking simulations suggest that the phenyl ring of these inhibitors plays a crucial role in their mechanism. Specifically, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring appears to facilitate favorable interactions with the metal-binding pocket domain of PDE4B, which is essential for its catalytic activity. This interaction is thought to be a key factor in enhancing the inhibitory potency of these molecules. ebi.ac.uk The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators like TNF-α.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.govnih.gov Its overexpression in the tumor microenvironment is linked to immune escape. Phenyl urea derivatives have emerged as a promising class of potent and selective IDO1 inhibitors. nih.govresearchgate.net

The mechanism of these inhibitors is distinct from many others that chelate the heme iron. Instead, it is suggested that phenyl urea compounds may target the apo-form of the enzyme. nih.gov Structure-activity relationship (SAR) studies have highlighted several key molecular features required for potent inhibition:

The Phenyl Urea Moiety : This core structure is considered essential for IDO1 inhibitory activity. Replacing the proximal NH group of the urea with a methylene (B1212753) group leads to a loss of inhibition, underscoring the importance of the urea structure for binding. nih.gov

The Phenyl Ring : The presence of the phenyl ring is critical. Its replacement with a cyclohexyl or n-hexyl group results in a complete loss of inhibitory activity, suggesting that the aromatic nature of the ring is crucial for interaction with the enzyme's binding site. nih.gov

A Carboxyl Group : The presence of a terminal carboxyl group on the molecule plays a critical role in the binding activity. nih.gov

Molecular docking studies predict that these inhibitors bind within the IDO1 active site, forming key interactions that stabilize the inhibitor-enzyme complex. nih.gov Notably, many of these phenyl urea derivatives show high selectivity for IDO1 over the related enzyme, tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov

Table 1: IDO1 Inhibition by Phenyl Urea Derivatives

| Compound | Target | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| i12 | IDO1 | 0.1-0.6 | Selective vs TDO | nih.govnih.gov |

| i23 | IDO1 | 0.1-0.6 | Selective vs TDO | nih.govnih.gov |

| i24 | IDO1 | 0.1-0.6 | Selective vs TDO | nih.govnih.gov |

| 3c | IDO1 | 0.07 | Not specified | yuntsg.com |

| 3g | IDO1 | 1.73 | Not specified | frontiersin.org |

Urease Inhibition: Mechanistic Insights

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria. Compounds that feature a urea or thiourea (B124793) fragment in their structure are considered natural candidates for urease inhibition. nih.gov

Mechanistic studies and molecular modeling of urease inhibitors reveal several ways in which phenylurea-like compounds could disrupt enzyme function:

Blocking the Active Site Channel : Some inhibitors orient themselves with their phenyl ring at the mouth of the active site cavity, effectively blocking the channel that urea, the natural substrate, must traverse to reach the catalytic center. mdpi.com

Interaction with Active Site Residues : A crucial cysteine residue located on a flexible flap covering the active site is a known target for covalent modification by some inhibitors. mdpi.com

Chelation of Nickel Ions : Although not the primary mechanism for all urea-based inhibitors, the core structure can position other functional groups to interact with and chelate the two nickel ions that are essential for the enzyme's catalytic activity. mdpi.com

The effectiveness of inhibition often depends on the specific substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups capable of influencing potency. nih.gov

α-Glucosidase Inhibition: Competitive Mechanisms

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Its inhibition is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. Phenylurea derivatives have been identified as potent, non-sugar-based inhibitors of this enzyme. nih.gov

Kinetic studies have demonstrated that compounds such as (E)-1-phenyl-3-(4-styrylphenyl)ureas act as competitive inhibitors of α-glucosidase. nih.gov This mechanism implies that the inhibitor directly competes with the natural carbohydrate substrate for binding to the enzyme's active site. The key finding from systematic synthesis and analysis is that the 1-phenyl moiety on the urea structure is critical for ensuring competitive inhibition . nih.gov

The most potent inhibitors in this class exhibit slow-binding inhibition profiles, indicating a two-step binding process where an initial enzyme-inhibitor complex (EI) slowly isomerizes to a more stable complex (EI*). nih.gov

Table 2: α-Glucosidase Inhibition by a Phenylurea Derivative

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| (E)-1-phenyl-3-(4-styrylphenyl)urea (Compd. 12) | α-Glucosidase | 8.4 | 3.2 | Competitive, Slow-binding | nih.gov |

Complement System Inhibition (e.g., C9 deposition)

The complement system is a crucial part of the innate immune system that, when inappropriately activated, can contribute to inflammatory and autoimmune diseases. The final step of the complement cascade is the formation of the Membrane Attack Complex (MAC), a pore-forming structure composed of complement proteins C5b-9, which leads to cell lysis. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives, which are structurally very similar to this compound, have been identified as novel and highly potent complement inhibitors. nih.gov

The primary mechanism of these compounds is the specific inhibition of C9 deposition . nih.gov This means they prevent the final step of MAC formation, where multiple C9 molecules polymerize to form the transmembrane channel. nih.gov Importantly, these phenylurea derivatives were shown to inhibit C9 deposition regardless of which of the three complement pathways (classical, lectin, or alternative) initiated the cascade. Furthermore, they had no effect on the earlier steps of complement activation, such as the deposition of C3 and C4. nih.gov This specific targeting of the terminal pathway makes these compounds highly selective complement modulators. An optimized derivative from this series demonstrated exceptional potency with an IC50 value as low as 13 nM. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition

The ability of this compound and its analogs to bind effectively to diverse enzyme targets is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding : The urea moiety is a classic and powerful hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govmdpi.com This allows the urea core to form multiple, highly directional hydrogen bonds with amino acid residues (such as aspartate, glutamate, or asparagine) in the active site of an enzyme. For instance, in IDO1 inhibition, the integrity of the urea's N-H groups is crucial for activity. nih.gov These interactions are fundamental for the correct positioning and stabilization of the inhibitor within the binding pocket. yuntsg.comresearchgate.net

Stereochemical Influences on Molecular Recognition and Target Engagement

Stereochemistry is a critical determinant in the interaction between a small molecule and its biological target, as enzymes and receptors are themselves chiral environments. For a molecule like this compound, the pyrrolidine (B122466) ring contains a chiral center at the 3-position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

The spatial arrangement of the atoms in these enantiomers dictates how they can fit into a specific binding site. Research on closely related 1-phenyl-3-(1-phenylethyl)urea derivatives, which also possess a chiral center, demonstrates the importance of stereochemistry. nih.gov In the development of these complement inhibitors, extensive structural modifications were performed on the chiral phenylethylamine moiety. The high potency achieved by optimized compounds suggests that a specific stereochemical configuration is likely preferred for optimal interaction with the C9 protein or the C5b-8 complex. nih.gov

A slight change in the 3D orientation of a key functional group, as dictated by the stereocenter, can dramatically affect binding affinity by:

Altering the ability to form crucial hydrogen bonds or hydrophobic interactions.

Introducing steric clashes with the protein backbone or amino acid side chains.

Positioning the molecule sub-optimally for its inhibitory action.

Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different potencies against their biological targets, with one enantiomer being significantly more active than the other.

V. Biological Activity and Enzyme/receptor Modulation in Research Contexts

Research into Anticancer Applications of Urea (B33335) Derivatives

The urea motif is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant potential in preclinical studies. nih.gov Aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have shown notable anticancer activity, primarily by acting as tubulin ligands and inhibiting its polymerization. eurekaselect.comresearchgate.net Furthermore, heterocyclic urea derivatives are recognized for their inhibitory effects on key players in tumorigenesis, including receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). eurekaselect.comresearchgate.net

One area of focus has been the development of diarylurea derivatives. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com Certain compounds within this series, particularly those featuring a 4-hydroxymethylpiperidine moiety, displayed broad-spectrum antiproliferative effects. mdpi.comnih.gov Two specific derivatives, 5a and 5d, were identified as highly active, showing greater potency than the established anticancer drug paclitaxel (B517696) in 21 different cancer cell lines, especially against renal cancer and melanoma. nih.govresearchgate.net In fact, compound 5a induced cell death rather than just inhibiting growth in several cell lines, including SK-MEL-5 melanoma, various renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.govresearchgate.net

Another study highlighted a substituted urea derivative, URD12, which contains a morpholine (B109124) moiety. spandidos-publications.com URD12 demonstrated cytotoxic activity against K562 human leukemia and KB human mouth epidermal carcinoma cell lines. spandidos-publications.com Further investigations revealed its efficacy in inhibiting the growth of various human cancer cell lines, including gastric (BGC-823, MGC-803) and liver (SMMC-7721, HepG2) cancer cells, as well as suppressing the growth of H22 hepatocellular carcinoma in mice. spandidos-publications.com

The introduction of a urea group into other chemical scaffolds has also been explored. For example, urea-containing derivatives of tirapazamine (B611382) (UTPZs) were synthesized to enhance its anticancer efficacy. oup.com These derivatives showed a significant increase in cytotoxicity under hypoxic conditions compared to the parent compound. oup.com

The development of urea-based kinase inhibitors has been a particularly fruitful area of research. nih.gov The urea moiety is a central feature in several approved kinase inhibitors. nih.gov The discovery of sorafenib, a diarylurea compound, stemmed from a screening campaign targeting the Ras–Raf–MEK–ERK oncogenic pathway. nih.gov This has spurred the development of numerous other urea-based kinase inhibitors, such as regorafenib, lenvatinib, and infigratinib, each with its own unique profile of kinase inhibition and clinical applications. nih.gov

Table 1: Anticancer Activity of Selected Urea Derivatives

| Compound/Derivative Class | Cancer Type/Cell Line | Key Findings |

|---|---|---|

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d) | Renal cancer, Melanoma, Breast cancer (MDA-MB-468) | Showed higher potency than paclitaxel in 21 cell lines; compound 5a induced cell death. mdpi.comnih.govresearchgate.net |

| URD12 (Urea derivative with morpholine) | Leukemia (K562), Mouth epidermal carcinoma (KB), Gastric cancer (BGC-823, MGC-803), Liver cancer (SMMC-7721, HepG2) | Exhibited cytotoxic activity against various cancer cell lines and suppressed tumor growth in vivo. spandidos-publications.com |

| Urea-containing Tirapazamine (UTPZs) | General (Hypoxic tumors) | Increased hypoxic cytotoxicity compared to tirapazamine. oup.com |

Investigations into Anti-inflammatory Potential

The anti-inflammatory properties of urea derivatives have been a subject of significant research interest. One study focused on soluble epoxide hydrolase inhibitors (sEHIs), which are known to have anti-inflammatory and analgesic effects. nih.gov Researchers synthesized new potent urea-based sEHIs where the adamantyl group was replaced by a substituted phenyl group to improve their pharmacokinetic properties. nih.gov One of the most promising compounds, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), demonstrated a significant anti-inflammatory effect in a lipopolysaccharide (LPS)-challenged murine model. nih.gov Oral administration of TPPU effectively reversed the LPS-induced changes in plasma levels of inflammatory cytokines. nih.gov

The pyrrolidine (B122466) ring, a key feature of 1-Phenyl-3-(3-pyrrolidinyl)urea, is a versatile scaffold in drug discovery and is present in many biologically active compounds. nih.gov Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID), belongs to the pyrrolo-pyrrolidine group and is known to inhibit both COX-1 and COX-2 enzymes. researchgate.net The pyrrolidine scaffold itself is found in natural products with anti-inflammatory properties, such as nicotine. nih.gov

Furthermore, research has explored the topical application of urea for its anti-inflammatory effects on the skin. google.com While the exact mechanism is not fully understood, compositions containing urea as the sole active ingredient have been proposed for treating topical inflammatory skin conditions. google.com

A study on new pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines identified compounds with notable anti-inflammatory and analgesic activities. nih.gov Specifically, compounds designated as A-1 and A-4 showed the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new NSAIDs. nih.gov

Table 2: Anti-inflammatory Activity of Selected Urea and Pyrrolidine Derivatives

| Compound/Derivative | Target/Model | Key Findings |

|---|---|---|

| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | Soluble epoxide hydrolase (sEH) inhibitor; LPS-challenged mice | Improved pharmacokinetic profile and potent anti-inflammatory effects. nih.gov |

| Ketorolac | COX-1 and COX-2 inhibitor | A pyrrolo-pyrrolidine NSAID with anti-inflammatory activity. researchgate.net |

| Pyrrolidine derivatives (A-1) | In vivo analgesic and anti-inflammatory models | Exhibited the highest anti-inflammatory effects among the synthesized compounds. nih.gov |

Research Directions in Neurological Disorders

Urea derivatives have been investigated for their potential in treating neurological disorders, with a focus on modulating neurotransmitter systems and other relevant pathways. The dopaminergic system, for instance, plays a role in regulating immune responses in various diseases, including multiple sclerosis (MS). acs.org A class of urea-based inhibitors of the dopamine (B1211576) transporter (DAT) was evaluated in an experimental autoimmune encephalomyelitis (EAE) model of MS. acs.orgnih.gov One urea-like DAT inhibitor, compound 5, demonstrated statistically significant anti-inflammatory effects and reduced motor deficits and pain-related behaviors in the EAE model. acs.org This research suggests that modulating dopamine levels through DAT inhibition could be a therapeutic strategy for neuroinflammation. acs.org

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the protein kinase Dyrk1A has been identified as a promising target. acs.org Researchers developed hydroxybenzothiazole urea compounds as Dyrk1A inhibitors. acs.org One derivative, 16b (a 3-fluorobenzyl amide), showed high potency against Dyrk1A. acs.org Another compound, 24b (a phenethyl amide derivative), was identified as a triple inhibitor, targeting Dyrk1A kinase activity as well as the aggregation of tau and α-synuclein oligomers. acs.org

It is also important to note that inherited disorders of the urea cycle can lead to severe neurological consequences due to the accumulation of ammonia (B1221849). nih.gov This hyperammonemia can cause a range of neurological problems, including brain edema, seizures, and coma, by altering neurotransmitter systems and brain energy metabolism. nih.gov

Exploration of Antimicrobial and Antiprotozoal Activities

The urea scaffold has been extensively explored for the development of new antimicrobial agents to combat the rise of multi-drug-resistant (MDR) strains. nih.govmdpi.com A series of new urea derivatives containing aryl moieties were synthesized and screened against various bacterial and fungal strains. nih.govmdpi.com Several of these compounds showed promising activity, particularly against Acinetobacter baumannii. nih.govmdpi.com Notably, the adamantyl urea derivative 3l demonstrated outstanding and selective inhibition (94.5%) against this bacterium. mdpi.comresearchgate.net Other derivatives, such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e), (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j), and (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n), also showed good inhibition of A. baumannii. nih.gov

Another study focused on designing urea derivatives as potential inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis. nih.gov The synthesized compounds, including 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea (18) and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea (20), were found to be potent inhibitors of E. coli FabH and demonstrated strong antibacterial activity. nih.gov

The pyrrolidine ring, present in this compound, is also a feature of natural products with antimicrobial and antifungal properties. nih.gov Furthermore, early research into urea derivatives led to the discovery of suramin, a compound with potent antitrypanosomal activity used to treat sleeping sickness, a protozoal disease. nih.gov

Table 3: Antimicrobial Activity of Selected Urea Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | Demonstrated outstanding and selective growth inhibition (94.5%). mdpi.comresearchgate.net |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea (18) | Escherichia coli (FabH inhibitor) | Potent inhibitor of E. coli FabH with strong antibacterial activity. nih.gov |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea (20) | Escherichia coli (FabH inhibitor) | Potent inhibitor of E. coli FabH with strong antibacterial activity. nih.gov |

Applications as Chemical Probes and Research Tool Compounds

Beyond their direct therapeutic potential, urea derivatives serve as valuable tools in chemical biology research. They are used as building blocks for synthesizing more complex molecules and as linkers in the development of antibody-drug conjugates. nih.gov

Urea derivatives have been instrumental in studying transport systems. For example, they have been used as tools to investigate the urea-facilitated transport system in human red blood cell membranes and frog urinary bladder epithelia. nih.gov Compounds like 1-(3,4-dichlorophenyl)-2-thiourea (B98561) (DCPTU) were found to be potent reversible inhibitors of urea permeability. nih.gov To create irreversible markers for these transport systems, azido-modified urea derivatives such as 1-(3-azido-4-chlorophenyl)-2-thiourea (B135734) (ACPTU) and 1-(3-azido-4-chlorophenyl)-3-methyl-2-thiourea (B119264) (Me-ACPTU) were synthesized for photoaffinity labeling experiments. nih.gov These compounds proved to be very potent inhibitors and could covalently bind to the urea carrier upon illumination, providing a means to analyze the urea binding site on the transport protein. nih.gov

The urea functionality is also present in various chemical probes. For example, hydrogen peroxide (H2O2) is a biomarker for various pathological conditions, and colorimetric assays are often used for its detection. mdpi.com While many assays rely on enzymes, the development of non-catalytic colorimetric approaches is an active area of research. mdpi.com

Vi. Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins of known three-dimensional structure.

Molecular docking studies have been employed to predict how derivatives of the phenylurea and pyrrolidine (B122466) scaffolds bind to various biological targets. These studies help in understanding the three-dimensional arrangement of the ligand within the active site of a protein, which is crucial for its biological activity. The pyrrolidine ring, in particular, can enhance the binding affinity of the compound to its target.

For instance, in studies involving urea (B33335) derivatives targeting enzymes, docking simulations have successfully predicted the binding energies of the compounds. nih.gov The consensus scores from these simulations, which summarize the forces of interaction between the ligand and the enzyme, provide an indication of the binding affinity. nih.gov While specific docking studies for 1-Phenyl-3-(3-pyrrolidinyl)urea are not extensively detailed in the provided results, the general applicability of these methods to phenylurea and pyrrolidine-containing compounds is well-established. nih.govnih.gov The unique molecular architecture created by the combination of the pyrrolidine, phenyl, and urea components is a key determinant of binding affinity and specificity.

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the ligand-protein complex. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

The urea moiety is a critical feature in many biologically active compounds, as its structure can form hydrogen bonds with amino acid residues in the active sites of target proteins. researchgate.net Molecular docking studies on various urea derivatives have consistently shown interactions with key amino acid residues. For example, in the context of penicillin-binding protein 4 (PBP4) inhibitors, docking studies guided the synthesis of phenyl-urea analogs with enhanced binding. nih.gov Similarly, in studies on soluble epoxide hydrolase (sEH) inhibitors, docking revealed interactions with active site residues such as ASP335 and TYR383. nih.gov

For other urea derivatives targeting different enzymes, docking simulations have identified specific hydrogen bond interactions with residues like SER487 and THR670. nih.gov The pyrrolidine ring also plays a role by potentially enhancing solubility and enabling further hydrogen bonding interactions. The nucleophilicity of amino acid residues within the protein's microenvironment, influenced by factors like electrostatic forces and hydrogen bonding, can significantly impact their reactivity and interaction with ligands. nih.gov

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

A pharmacophore model is generated by aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

For phenylurea compounds, pharmacophore models have been developed that map these key chemical features. researchgate.net These models often highlight the importance of hydrophobic features, ring aromatic features, and hydrogen-bond acceptors for binding activity. researchgate.net The generation of these models is often based on the structural features of known active compounds. researchgate.net For example, a ligand-based pharmacophore model was generated for 1,3-disubstituted ureas as soluble epoxide hydrolase inhibitors. nih.gov The validation of these models is a critical step and is often performed using a set of known active and inactive compounds to assess the model's ability to distinguish between them.

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the defined pharmacophoric features. This process, known as virtual screening, is a cost-effective method for identifying potential new lead compounds.

Pharmacophore models derived from urea-containing scaffolds have been successfully used for virtual screening to discover potential inhibitors for various targets. nih.govnih.gov For instance, a pharmacophore-based virtual screening of a library of pyrrolizines bearing urea/thiourea (B124793) moieties led to the identification of compounds with potent cytotoxic activities. nih.gov This approach allows for the rapid identification of diverse chemical structures that are likely to be active, which can then be synthesized and tested experimentally. The use of virtual screening has led to the discovery of hit compounds targeting enzymes like the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Predictive pharmacophore models go a step further than simple mapping by incorporating quantitative structure-activity relationship (QSAR) data. These models aim to not only identify active compounds but also to predict their biological activity levels.

The development of predictive pharmacophore models, often in conjunction with 3D-QSAR studies, can provide significant insights into the structural requirements for potent activity. For phenylurea herbicides, 3D-QSAR models have shown good predictive ability, indicating that factors like hydrogen bonding and hydrophobic forces are crucial for antibody recognition. researchgate.net Similarly, for 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives as sEH inhibitors, atom-based 3D-QSAR models have been generated to understand the structural requirements for anti-inflammatory activity. nih.gov These predictive models are valuable tools for guiding the optimization of lead compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be inferred from analyses of broader classes of phenylurea derivatives. uni.lunih.gov

QSAR analyses on various series of phenylurea and related derivatives have consistently highlighted the importance of several key molecular descriptors in determining their biological activity. wikipedia.org These often include:

Lipophilicity (LogP): This descriptor is frequently a critical factor. For instance, in a study on urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents, lipophilicity was identified as a key driver for improved activity. However, very high lipophilicity can also lead to poor aqueous solubility and permeability, indicating the need for a balanced LogP value.

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and electrostatic fields, often play a significant role. uni.lu These factors influence how the molecule interacts with the electronic environment of a biological target.

Steric and Shape Descriptors: The size, shape, and volume of the molecule and its substituents are crucial for achieving a complementary fit within a receptor's binding pocket. QSAR models for various inhibitors have shown that steric properties significantly impact biological activity. uni.luwikipedia.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with biological targets. nih.gov For this compound, MD simulations can elucidate several key aspects implicitly suggested by structure-activity relationship (SAR) and binding studies.

Conformational Sampling: The urea linkage and its connection to the phenyl and pyrrolidinyl rings allow for considerable conformational freedom. The relative orientation of these groups is not fixed and can fluctuate in solution. Studies on similar phenylurea compounds have shown that both cis and trans configurations around the amide bonds are possible, with the final preference often stabilized by weak intramolecular hydrogen bonds. MD simulations can map the conformational free-energy landscape of this compound, identifying the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding which shape the molecule is likely to adopt when approaching and binding to a target.

Binding Dynamics: When docked into a hypothetical enzyme's active site, MD simulations can reveal the dynamics of the binding process. Initial docking might provide a static snapshot, but MD shows how the ligand and protein mutually adjust. For the phenylurea scaffold, key interactions typically involve:

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor and acceptor. MD simulations can track the formation and breaking of hydrogen bonds between the urea's N-H groups and carbonyl oxygen with residues in a binding pocket, such as serine or glutamate. chemspider.com

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable van der Waals and π-π stacking interactions with nonpolar residues of a protein. chemspider.com

By simulating the complex for extended periods (nanoseconds to microseconds), researchers can assess the stability of the binding pose and calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the target. nih.gov

Theoretical Investigations of Chemical Reaction Mechanisms (e.g., hydrolysis kinetics)

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions, such as the hydrolysis of this compound. The hydrolysis of the urea bond is a critical process affecting the compound's stability and potential degradation pathways.

Studies on the hydrolysis of phenylureas have proposed different mechanisms depending on the pH of the solution:

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is thought to proceed via an addition-elimination mechanism. The process likely begins with the protonation of the urea's carbonyl oxygen or one of the nitrogen atoms, making the carbonyl carbon more electrophilic. This is followed by a rate-determining attack of a water molecule on the protonated substrate.

Base-Catalyzed Hydrolysis: In basic media, the mechanism is also proposed to be an addition-elimination type, where a hydroxide (B78521) ion attacks the carbonyl carbon.

pH-Dependent Mechanisms: Some studies suggest the formation of a zwitterionic intermediate, with the reaction proceeding through different pathways at low, high, and intermediate pH levels. At certain pH ranges, the breakdown of this intermediate can become the rate-determining step.

Theoretical investigations for this compound would involve constructing a computational model of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the hydrolysis pathway can be constructed. This allows for the determination of activation energies, which are directly related to the reaction kinetics. Such studies can confirm the most likely mechanism and identify the rate-limiting step, providing a molecular-level understanding of the compound's stability.

Prediction of Relevant Molecular Descriptors for Bioactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are fundamental to QSAR and are widely used in computational drug design to predict a compound's behavior, including its bioactivity, pharmacokinetics, and potential for toxicity. For this compound, several key descriptors can be calculated using computational software. These descriptors provide a quantitative profile of the molecule's characteristics relevant to its interaction with biological systems.

| Descriptor Name | Description | Predicted Value |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 205.26 g/mol |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | 58.44 Ų |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. It influences solubility, absorption, and membrane permeability. A positive value indicates higher lipid solubility. | 1.50 - 2.00 (Estimated) |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). These groups can donate a hydrogen bond to an acceptor. | 2 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs of electrons. These groups can accept a hydrogen bond from a donor. | 2 |

| Rotatable Bonds | The number of bonds that allow for free rotation around them. This descriptor relates to the conformational flexibility of the molecule. | 2 |

Vii. Future Research Directions and Emerging Concepts in 1 Phenyl 3 3 Pyrrolidinyl Urea Research

Exploration of Novel Analogues and Scaffold Diversification

The exploration of novel analogues and the diversification of the 1-phenyl-3-(3-pyrrolidinyl)urea scaffold are central to advancing its therapeutic potential. This involves systematic modifications of its core components—the phenyl group, the pyrrolidine (B122466) ring, and the urea (B33335) linkage—to modulate biological activity, selectivity, and pharmacokinetic properties. nih.gov

Research into related urea-based compounds has demonstrated the significant impact of structural modifications on efficacy. For instance, the synthesis of a series of 1-phenyl-3-(1-phenylethyl)urea derivatives led to the discovery of potent complement inhibitors, with an optimized compound exhibiting an IC₅₀ value as low as 13 nM. nih.govnih.gov The key to this enhanced activity was the introduction of a five- or six-carbon chain, highlighting the importance of exploring substitutions on the core structure. nih.gov

Similarly, studies on diarylurea derivatives, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, have yielded compounds with broad-spectrum antiproliferative activity against numerous cancer cell lines. researchgate.netnih.gov These findings underscore the potential for significant gains in therapeutic efficacy by exploring diverse aromatic and heterocyclic substitutions on the phenyl ring of the this compound scaffold. researchgate.netnih.gov

Future efforts in this area will likely focus on:

Substitution on the Phenyl Ring: Introducing a variety of substituents with different electronic and steric properties to probe structure-activity relationships (SAR) and optimize target engagement.

Modification of the Pyrrolidine Ring: Exploring different substitution patterns on the pyrrolidine ring or replacing it with other saturated heterocycles to fine-tune binding affinity and physicochemical properties.

Scaffold Hopping: Replacing the phenyl or pyrrolidine moieties with other bioisosteric groups to discover novel chemical classes with similar biological activities but potentially improved drug-like properties.

| Lead Compound/Scaffold | Modification Strategy | Resulting Compound Class | Key Findings |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | Structural modification and introduction of a five- or six-carbon chain | 1-Phenyl-3-(1-phenylethyl)urea derivatives | Identification of potent complement inhibitors (e.g., compound 7l with IC₅₀ of 13 nM). nih.govnih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Addition of solvent-exposed moieties (e.g., 4-hydroxymethylpiperidine) and substitution on the terminal phenyl group | Diarylurea derivatives | Discovery of compounds with broad-spectrum antiproliferative activity against various cancer cell lines. researchgate.netnih.gov |

| Pyrrolidinyl phenylurea | Optimization of lead compound through modification | (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea | Development of a potent and orally active CCR3 antagonist (IC₅₀ = 1.7 nM). nih.gov |

Integration of Advanced Computational Chemistry Approaches for Rational Design

The integration of advanced computational chemistry approaches is becoming indispensable for the rational design of novel therapeutics based on the this compound scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations offer powerful tools to predict and understand the interactions between small molecules and their biological targets. nih.govnih.gov

Computational methods have been successfully employed to elucidate the binding mechanisms of urea-based inhibitors. For example, docking studies have been used to understand how diaryl urea derivatives interact with the binding sites of kinases like BRAF, revealing key hydrogen bonding interactions. nih.gov These insights are crucial for guiding the design of more potent and selective inhibitors. Furthermore, quantum mechanics/molecular mechanics (QM/MM) MD studies have been utilized to investigate the inhibition mechanisms of urease by competitive inhibitors, providing detailed information on their binding affinities and reaction pathways. mdpi.com

For the this compound scaffold, future computational work could involve:

Virtual Screening: Employing high-throughput virtual screening of large compound libraries to identify new derivatives with predicted high affinity for specific biological targets.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of novel analogues with optimized geometric and electronic features for enhanced binding.

De Novo Design: Utilizing algorithms to design entirely new molecules that fit the binding pocket of a target protein, incorporating the favorable structural features of the this compound scaffold.

| Computational Technique | Application in Urea Derivative Research | Potential Application for this compound |

| Molecular Docking | Predicting the binding orientation and affinity of inhibitors to their target proteins, such as kinases and urease. nih.govnih.gov | Identifying potential biological targets and optimizing the binding of novel analogues. |

| QSAR | Establishing relationships between the chemical structure of compounds and their biological activity to guide the design of more potent molecules. nih.gov | Developing predictive models for the biological activity of new this compound derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes to understand binding stability and conformational changes. nih.govmdpi.com | Assessing the stability of binding and exploring the dynamic interactions of this compound analogues with their targets. |

Application of Multi-target Drug Design Principles to Urea Derivatives

The complexity of many diseases, such as cancer, has spurred interest in multi-target drug design, an approach that aims to develop single chemical entities that can modulate multiple biological targets simultaneously. The urea scaffold is well-suited for this strategy due to its ability to engage in various non-covalent interactions. nih.gov

Recent research has demonstrated the potential of aryl urea-based scaffolds in the design of multi-target inhibitors. For instance, styryl and phenethyl aryl ureas have been synthesized and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1), two important targets in cancer therapy. nih.govnih.gov This work validates the aryl urea scaffold as a promising starting point for the development of multi-target agents that can overcome drug resistance. nih.gov

Applying these principles to this compound could involve:

Rational Design of Dual Inhibitors: Intentionally designing analogues that can bind to two or more distinct targets involved in a disease pathway.

Fragment-Based Linking: Combining the this compound core, known to interact with one target, with another pharmacophore known to bind to a second target.

Systems Biology Approaches: Utilizing systems biology data to identify key nodes in disease networks that can be effectively modulated by a multi-target ligand based on the this compound scaffold.

| Multi-target Strategy | Example with Urea Derivatives | Potential Application for this compound |

| Dual Inhibition | Synthesis of styryl and phenethyl aryl ureas as dual inhibitors of VEGFR-2 and PD-L1 for anticancer immunotherapy. nih.govnih.gov | Designing analogues of this compound that can simultaneously target two or more proteins implicated in a specific disease. |

| Overcoming Drug Resistance | The development of multi-target inhibitors to address the resistance phenomena often seen with single-target cancer therapies. nih.gov | Creating multi-target agents based on the this compound scaffold to combat drug resistance in various therapeutic areas. |

Development of this compound as Chemical Biology Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools to probe biological systems. Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.

The structural features of this compound, including its potential for modification and its ability to interact with biological targets, make it a suitable candidate for development as a chemical probe. For example, by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, derivatives of this compound could be used for:

Target Identification and Validation: Using affinity-based probes to isolate and identify the binding partners of the compound within a cell lysate.

Cellular Imaging: Visualizing the subcellular localization of the target protein by using fluorescently labeled analogues.

Assay Development: Creating probes for use in high-throughput screening assays to discover other modulators of the target.

The development of such tools would not only advance our understanding of the biological pathways modulated by this compound but also facilitate the discovery of new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-3-(3-pyrrolidinyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves the reaction of phenyl isocyanate with 3-pyrrolidinylamine under anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of isocyanate to amine) and inert gas purging to prevent hydrolysis. Solvent choice (e.g., tetrahydrofuran vs. dichloromethane) impacts reaction kinetics, with THF favoring faster completion (6–8 hours at 0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitor by TLC and confirm via H NMR (δ 7.2–7.4 ppm for phenyl protons, δ 3.1–3.5 ppm for pyrrolidinyl protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FTIR : Look for urea C=O stretching at ~1640–1680 cm and N-H bending at ~1540–1580 cm.

- H/C NMR : Confirm the absence of unreacted amines (absence of δ 1.2–1.8 ppm for NH) and validate urea linkage via carbonyl carbon resonance at ~155–160 ppm.

- XPS : Surface analysis can detect nitrogen species (binding energy ~399–400 eV for urea N) to assess molecular integrity in corrosion inhibition studies .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) be applied to study the adsorption behavior of this compound on mild steel surfaces in acidic environments?

- Methodological Answer :

- DFT : Calculate adsorption energies using B3LYP/6-311++G(d,p) basis sets to model interactions between the urea moiety and Fe(110) surfaces. Focus on electron donation from lone pairs of N/O atoms to iron d-orbitals.

- MD Simulations : Use Materials Studio or LAMMPS with COMPASS III force fields to simulate adsorption orientation (e.g., planar vs. vertical) under 1 M HCl conditions. Correlate simulation results with experimental polarization resistance data from electrochemical impedance spectroscopy (EIS) .

Q. What experimental designs are optimal for resolving contradictions in reported corrosion inhibition efficiencies (e.g., 85% vs. 92% in similar HCl concentrations)?

- Methodological Answer :

- Controlled Variables : Standardize pre-treatment protocols (e.g., abrasive polishing to 1200-grit, ethanol degreasing) to minimize surface heterogeneity.

- Electrochemical Testing : Perform triplicate EIS and potentiodynamic polarization scans at 25°C ± 0.5°C. Use a Gamry Interface 1010E potentiostat with a three-electrode cell (Ag/AgCl reference, Pt counter).

- Surface Analysis : Cross-validate with SEM-EDS to detect inhibitor film uniformity and AFM to quantify roughness changes (Ra < 10 nm indicates effective inhibition). Discrepancies may arise from variations in inhibitor concentration (e.g., 0.5 mM vs. 1 mM) or exposure time .

Q. How does the structural modification of this compound (e.g., substituting pyrrolidinyl with piperidinyl) impact its inhibitory performance in multi-phase corrosive environments?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs via analogous routes and characterize via HPLC-MS to confirm molecular weight.

- Electrochemical Testing : Compare inhibition efficiency in 1 M HCl vs. 3.5% NaCl using EIS. Pyrrolidinyl’s smaller ring size may enhance adsorption kinetics due to lower steric hindrance.

- Computational Validation : Perform Fukui indices analysis to identify nucleophilic/electrophilic sites vulnerable to substitution. Correlate with experimental polarization data .

Data Interpretation and Cross-Disciplinary Applications

Q. What statistical approaches are recommended for analyzing dose-response relationships in corrosion inhibition studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit inhibition efficiency (%) vs. concentration (mM) to Langmuir or Temkin isotherms. A higher correlation coefficient (R > 0.98) supports monolayer adsorption.

- Error Analysis : Use ANOVA to assess significance of efficiency differences across replicates. Outliers in EIS data (e.g., Nyquist plot deviations) may indicate unstable film formation.

Q. How can researchers leverage academic databases like ResearchGate or Web of Science to identify gaps in the existing literature on urea-based corrosion inhibitors?

- Methodological Answer :

- Keyword Search : Use Boolean operators (e.g., "this compound" AND "corrosion inhibition" NOT "commercial").

- Citation Tracking : Tools like Web of Science’s "Citation Network" highlight high-impact studies. Prioritize journals with >5.0 impact factors (e.g., Corrosion Science, Journal of Environmental Chemical Engineering) .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.